N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC20415015
Molecular Formula: C18H15BrF2N4OS
Molecular Weight: 453.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15BrF2N4OS |
|---|---|
| Molecular Weight | 453.3 g/mol |
| IUPAC Name | N-(2-bromo-4,6-difluorophenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H15BrF2N4OS/c1-10-5-3-4-6-12(10)17-23-24-18(25(17)2)27-9-15(26)22-16-13(19)7-11(20)8-14(16)21/h3-8H,9H2,1-2H3,(H,22,26) |
| Standard InChI Key | BLMHCQVRGPMYQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3Br)F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(2-bromo-4,6-difluorophenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its intricate structure. Key features include:
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A 2-bromo-4,6-difluorophenyl group attached to the acetamide nitrogen.
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A 4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl moiety connected via a sulfanyl (-S-) bridge.
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A central acetamide backbone facilitating molecular interactions.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 453.3 g/mol | |
| SMILES Notation | CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3Br)F)F | |
| InChI Key | BLMHCQVRGPMYQU-UHFFFAOYSA-N |
The presence of bromine and fluorine atoms enhances electronegativity and potential halogen bonding, which may influence binding affinity in biological systems . The triazole ring contributes to stability and aromatic interactions, while the sulfanyl group offers sites for redox activity or nucleophilic substitution.
Synthesis Pathways
Synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous structures . A generalized approach includes:
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Triazole Ring Formation: Cyclization of thiosemicarbazides or Huisgen 1,3-dipolar cycloaddition to construct the 1,2,4-triazole core .
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Sulfanyl Acetamide Linkage: Coupling the triazole derivative with a bromoacetamide intermediate via nucleophilic substitution, leveraging the sulfhydryl group’s reactivity.
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Halogenation: Introduction of bromine and fluorine atoms at specified positions on the phenyl rings through electrophilic aromatic substitution or directed ortho-metalation .
Critical challenges include regioselectivity in triazole substitution and minimizing side reactions during halogenation. Optimization of reaction conditions (e.g., temperature, catalysts) is essential to improve yield.
Hypothesized Biological Applications
While direct pharmacological data for this compound remain limited, structural analogs provide insights into potential applications:
Antimicrobial Activity
Triazole-containing compounds exhibit broad-spectrum antimicrobial properties by inhibiting enzymes like lanosterol 14α-demethylase in fungi. The sulfanyl group may enhance membrane permeability, while halogen atoms disrupt microbial DNA synthesis .
Table 2: Comparative Analysis with Structural Analogs
The 2-methylphenyl group in the target compound may induce steric effects that modulate binding specificity compared to its 3-methylphenyl counterpart .
Future Research Directions
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Pharmacological Profiling: Screen against bacterial, fungal, and cancer cell lines to validate hypothesized activities.
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Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methyl position, halogen type) to optimize efficacy and reduce toxicity .
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Synthetic Scalability: Develop greener methodologies (e.g., microwave-assisted synthesis) to enhance yield and sustainability.
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